1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one
CAS No.: 920804-00-8
Cat. No.: VC16922557
Molecular Formula: C16H16FNO
Molecular Weight: 257.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920804-00-8 |
|---|---|
| Molecular Formula | C16H16FNO |
| Molecular Weight | 257.30 g/mol |
| IUPAC Name | 1-(3-fluorophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanone |
| Standard InChI | InChI=1S/C16H16FNO/c1-12(13-6-3-2-4-7-13)18-11-16(19)14-8-5-9-15(17)10-14/h2-10,12,18H,11H2,1H3/t12-/m1/s1 |
| Standard InChI Key | AAHMACLFYBVAQH-GFCCVEGCSA-N |
| Isomeric SMILES | C[C@H](C1=CC=CC=C1)NCC(=O)C2=CC(=CC=C2)F |
| Canonical SMILES | CC(C1=CC=CC=C1)NCC(=O)C2=CC(=CC=C2)F |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound features a ketone backbone substituted with a 3-fluorophenyl group at the first carbon and a (1R)-1-phenylethylamino moiety at the second carbon (Fig. 1). Its molecular formula is C₁₆H₁₆FNO, with a molecular weight of 257.30 g/mol . The stereocenter at the phenylethylamino group confers chirality, critical for interactions in biological systems.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(3-fluorophenyl)-2-[[(1R)-1-phenylethyl]amino]ethanone | |
| SMILES | CC@HNCC(=O)C2=CC(=CC=C2)F | |
| InChIKey | AAHMACLFYBVAQH-LBPRGKRZSA-N |
Stereochemical Considerations
The (1R) configuration distinguishes this enantiomer from its (1S)-counterpart (PubChem CID 15982810) . Enantiomeric purity is pivotal for pharmacological activity, as demonstrated in chiral amine derivatives used in drug synthesis .
Synthesis and Optimization
Synthetic Routes
While no direct synthesis is documented for the (1R)-enantiomer, reductive amination is a plausible method. A patent (WO2014132270A2) details analogous reactions using ethyl acetate and reductive conditions to produce chiral intermediates .
Proposed Pathway:
-
Condensation of 3-fluoroacetophenone with (R)-1-phenylethylamine.
-
Reductive amination using sodium cyanoborohydride.
Challenges in Enantioselective Synthesis
Achieving high enantiomeric excess (ee) requires chiral catalysts or resolving agents. Techniques like chiral HPLC or enzymatic resolution may be employed, as seen in related fluorophenyl compounds .
Physicochemical Properties
Solubility and Stability
The fluorophenyl group enhances lipophilicity, suggesting low aqueous solubility. Analogous compounds (e.g., 2′-fluoroacetophenone) exhibit solubilities of 0.784 mg/mL , implying similar behavior. Stability under acidic/basic conditions remains unstudied but may parallel acetophenone derivatives.
Table 2: Predicted Physicochemical Data
| Parameter | Value | Method |
|---|---|---|
| LogP (octanol-water) | ~2.13 | XLOGP3 |
| TPSA | 36.07 Ų | PubChem |
| Water Solubility | <1 mg/mL | ESOL |
Analytical Characterization
Spectroscopic Methods
-
NMR: Expected signals include a carbonyl peak at ~205 ppm (¹³C) and aromatic protons at 6.7–7.4 ppm (¹H).
Chromatographic Techniques
Chiral HPLC with amylose-based columns could resolve enantiomers, as demonstrated for (1S)-analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume